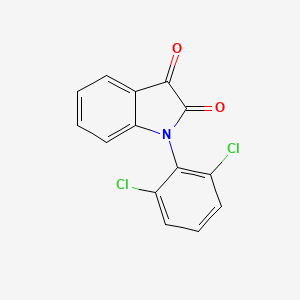
1-(2,6-Dichlorophenyl)indole-2,3-dione
Overview
Description
1-(2,6-Dichlorophenyl)indole-2,3-dione is a chemical compound with the molecular formula C14H7Cl2NO2 and a molecular weight of 292.12 g/mol . It is an intermediate in the synthesis of non-steroidal anti-inflammatory drugs, particularly diclofenac . The compound is characterized by its crystalline form and orange color, with a melting point of 185-187°C .
Mechanism of Action
Target of Action
The primary targets of 1-(2,6-Dichlorophenyl)indole-2,3-dione are currently unknown. This compound is a potential prodrug of Diclofenac , which primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
As a potential prodrug of diclofenac , it may be metabolized into Diclofenac in the body. Diclofenac acts by inhibiting COX enzymes, thereby reducing the production of prostaglandins and mitigating inflammation and pain.
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those affected by Diclofenac, given its potential as a prodrug . Diclofenac’s inhibition of COX enzymes leads to a decrease in prostaglandin synthesis. This reduction can affect various physiological processes, including inflammation, pain perception, and fever response.
Pharmacokinetics
As a potential prodrug of diclofenac , it is likely absorbed and metabolized into Diclofenac in the body. The bioavailability, distribution, and excretion would then follow the known pharmacokinetic profile of Diclofenac.
Result of Action
The molecular and cellular effects of this compound are expected to be similar to those of Diclofenac, given its potential as a prodrug . This includes reduced production of prostaglandins, leading to decreased inflammation and pain.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2,6-Dichlorophenyl)indole-2,3-dione may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given its potential as a prodrug of Diclofenac , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Diclofenac, a drug to which this compound is a potential prodrug, exerts its effects through the inhibition of the arachidonic acid cyclooxygenase system, the lipoxygenase pathway, and the stimulation of arachidonic acid reuptake .
Metabolic Pathways
It is known that Diclofenac, a drug to which this compound is a potential prodrug, is metabolized via the CYP3A4 and CYP2C9 enzymes .
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)indole-2,3-dione typically involves the reaction of indigo and 2,6-dichloroiodobenzene in xylene . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichlorophenyl)indole-2,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)indole-2,3-dione can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)indolin-2,3-dione: Another intermediate in the synthesis of diclofenac.
1-(2,6-Dichlorophenyl)indolin-2-one: A potential prodrug of diclofenac and an impurity during its commercial synthesis.
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of diclofenac, highlighting its importance in pharmaceutical chemistry.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(17)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGDVKBXGZTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560683 | |
| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24542-74-3 | |
| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



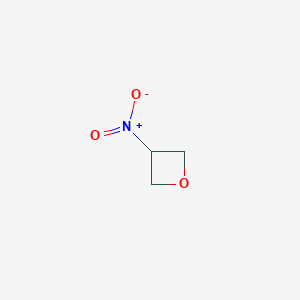
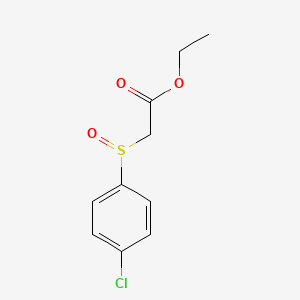
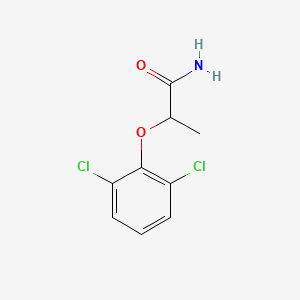


![Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-](/img/structure/B1601792.png)

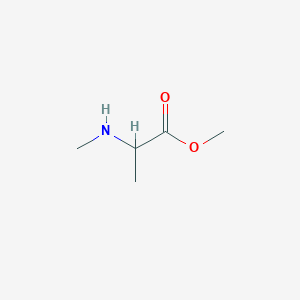


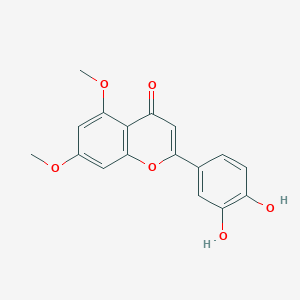

![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)
